((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Overview
Description
1,3-bi-TBS-trans-Alfacalcidol is an intermediate of alfacalcidol, which is an active metabolite of vitamin D3. Vitamin D3 has been found to be effective in mediating intestinal calcium absorbtion and bone calcium metabolism.
Mechanism of Action
1,3-bi-TBS-trans-Alfacalcidol is a synthetic derivative of vitamin D3 and serves as an important intermediate in the synthesis of active vitamin D analogs . This compound plays a crucial role in various biological processes, including calcium homeostasis and bone metabolism .
Target of Action
The primary target of 1,3-bi-TBS-trans-Alfacalcidol is the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D3 and its metabolites. It plays a crucial role in calcium homeostasis and bone metabolism .
Mode of Action
1,3-bi-TBS-trans-Alfacalcidol interacts with the VDR, leading to changes in gene expression . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism .
Biochemical Pathways
1,3-bi-TBS-trans-Alfacalcidol affects the vitamin D3 metabolic pathway . It is converted into its active form by the enzyme 25-hydroxylase in the liver. This active form then exerts its effects in the body, particularly in the kidneys and bones .
Pharmacokinetics
1,3-bi-TBS-trans-Alfacalcidol is a highly pure synthetic derivative of Vitamin D3, which is key for the production of enhanced pharmacokinetically active Vitamin D analogs . .
Result of Action
The interaction of 1,3-bi-TBS-trans-Alfacalcidol with the VDR leads to changes in gene expression that regulate calcium homeostasis and bone metabolism . This results in increased intestinal calcium absorption and improved bone calcium metabolism .
Action Environment
The action, efficacy, and stability of 1,3-bi-TBS-trans-Alfacalcidol can be influenced by various environmental factors. It is recommended to store this compound in a cool and dry environment to retain its integrity and stability .
Properties
IUPAC Name |
[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3/b31-21+,32-22+/t29-,33-,34-,35+,36+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPOUVOBLNWHS-YCDCPRPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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